3-Benzoimidazol-1-yl-butyric acid
Description
Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Materials Science Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the fields of medicinal chemistry and materials science. doaj.orgrsc.org Its structural resemblance to naturally occurring purines allows it to interact readily with various biopolymers, making it a "privileged scaffold" in drug design. nih.govbohrium.comresearchgate.net Benzimidazole derivatives exhibit a vast pharmacological profile, including antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive properties. nih.govbohrium.combenthamdirect.com This wide range of biological activities is attributed to its physicochemical characteristics, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules. nih.govbohrium.com Numerous FDA-approved drugs, including the anti-ulcer agent pantoprazole (B1678409) and the anticancer drug bendamustine, feature the benzimidazole core, highlighting its therapeutic importance. benthamdirect.comimpactfactor.orgnih.gov
Beyond pharmaceuticals, the benzimidazole nucleus has significant applications in materials science. doaj.orgresearchgate.net Its unique electronic and structural properties are leveraged in the development of functional materials. ijarsct.co.in These applications include the creation of polymers, organic light-emitting diodes (OLEDs), liquid crystals, and materials for corrosion inhibition. rsc.orgresearchgate.net Researchers have also explored benzimidazole derivatives for their use in dye adsorption, hydrogen purification membranes, and as fluorophores for sensing and anti-counterfeiting technologies. rsc.org The stability and versatility of the benzimidazole structure make it a focal point for innovation in both biological and industrial applications. doaj.org
Overview of Butyric Acid and its Conjugates in Academic Studies
Butyric acid, systematically known as butanoic acid, is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH. wikipedia.org While the acid itself is an oily, colorless liquid with a distinct odor, its conjugate base, the butyrate (B1204436) ion (C₃H₇COO⁻), is the form predominantly found in biological systems at physiological pH. wikipedia.org In academic research, butyrate is recognized for its crucial role in metabolic health, particularly in the colon, where it serves as the primary energy source for colonocytes. nih.govacs.org It is produced in the gut by bacterial fermentation of dietary fiber. acs.org
The study of butyric acid extends to its conjugates, which are compounds formed by linking butyric acid to other molecules, often to enhance delivery or modify activity. nih.gov For instance, butyric acid has been conjugated to β-cyclodextrin to create a colon-specific delivery system, designed to release the acid in the large intestine. nih.gov In other studies, indole-3-butyric acid (IBA) conjugates, such as indole-3-butyrylaspartic acid (IBAsp), have been investigated in plant physiology for their role in root development. oup.comnih.gov These academic explorations highlight the utility of butyric acid and its conjugates as tools for targeted delivery and as subjects of study for their intrinsic biological activities. nih.govacs.orgoup.com
Conceptual Framework for 3-Benzoimidazol-1-yl-butyric Acid and Related Structures in Contemporary Research
The conceptual framework for this compound emerges from the strategic combination of two well-established chemical moieties: the versatile benzimidazole scaffold and the biologically relevant butyric acid side chain. The rationale for designing such hybrid molecules is to synthesize new chemical entities with potentially novel or enhanced biological activities, drawing upon the known properties of each component.
The benzimidazole ring acts as a proven pharmacophore, capable of diverse interactions with biological targets. orientjchem.orgacs.org The butyric acid tail, attached at the N-1 position of the benzimidazole ring, introduces a flexible carboxylic acid functional group. This addition can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to act as a hydrogen bond donor or acceptor, which in turn can influence its pharmacokinetic and pharmacodynamic profile. ontosight.ai
A notable example of a marketed drug that incorporates a butyric acid substituent on a benzimidazole-like core is Bendamustine. nih.gov It features a butyric acid group attached to the benzimidazole ring, and it functions as a potent DNA alkylating agent in cancer therapy. nih.gov The design of this compound and related structures, such as 3,3-Dimethyl-4-[1-(4-nitro-benzyl)-1H-benzoimidazol-2-yl]-butyric acid (CHEMBL17941), follows this principle of molecular hybridization to explore new therapeutic possibilities. ontosight.ai
Below are the chemical properties for the hydrochloride salt of the title compound.
Historical Trajectory of Research on N-Substituted Benzimidazole-Butyric Acid Systems
The historical development of research into N-substituted benzimidazole-butyric acid systems is part of the broader exploration of benzimidazole chemistry that has been ongoing for decades. orientjchem.org Early research focused on establishing the fundamental synthesis and reactivity of the benzimidazole core. nih.gov Scientists discovered that the N-H group of the imidazole ring could be readily substituted, opening an avenue for creating a vast library of N-substituted derivatives. acs.orgresearchgate.net
The trajectory then moved towards synthesizing derivatives with specific biological activities in mind. Researchers began attaching various substituents to the nitrogen atom to modulate the compound's properties and biological efficacy. acs.orgresearchgate.net The introduction of carboxylic acid-containing side chains, such as the butyric acid moiety, represents a more recent and targeted approach in this field. This line of research has been driven by the desire to create compounds that could act as enzyme inhibitors or receptor antagonists. uga.eduresearchgate.net For example, studies have reported the synthesis of 2-amino-4-(benzimidazol-1-yl)butyric acid and its evaluation as a potential inhibitor of the enzyme tryptophan indole-lyase. uga.edu The synthesis of various N-substituted benzimidazoles, including those with dicarboxylic acids, has been documented, with characterization performed using techniques like IR, NMR, and Mass spectrometry to confirm their structures. researchgate.netjocpr.com This systematic evolution from simple scaffolds to complex, functionally-driven molecules like this compound illustrates a mature and strategic approach to modern medicinal chemistry research. jocpr.com
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIYKLPZLVFSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Strategies for 3 Benzoimidazol 1 Yl Butyric Acid and Analogs
Established Synthetic Routes and Reaction Mechanisms
The traditional and well-established methods for synthesizing the benzimidazole (B57391) scaffold, which is the core of 3-Benzoimidazol-1-yl-butyric acid, form the foundation of its production. These routes are characterized by their reliability and have been extensively studied.
Ring Closure and Condensation Approaches
The most fundamental and widely employed method for constructing the benzimidazole ring is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. eijppr.cominstras.comnih.gov In the context of this compound, this would involve the reaction of an appropriately substituted o-phenylenediamine with a derivative of butyric acid.
The general mechanism for this ring closure involves the initial formation of a monoacyl derivative from the reaction of one of the amino groups of the o-phenylenediamine with the carboxylic acid. This intermediate then undergoes an intramolecular cyclization, driven by the loss of a water molecule, to form the imidazole (B134444) ring fused to the benzene (B151609) ring. instras.com This cyclization can be promoted by heating the reactants together, often in the presence of a mineral or acetic acid. instras.com
Various reagents can be used in place of the carboxylic acid, including orthoesters, which can lead to the formation of 2-substituted benzimidazoles in a mild and efficient one-pot synthesis. eijppr.com The reaction of o-phenylenediamines with aldehydes is another common strategy. nih.govnih.gov This reaction, however, can sometimes lead to a mixture of products, including both 2-substituted and 1,2-disubstituted benzimidazoles, making selectivity a key consideration. nih.gov
The reaction mechanism for the condensation of o-phenylenediamines with aldehydes involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the benzimidazole ring. samipubco.com
Alkylation and Acylation Strategies for N-Substitution
Once the benzimidazole ring is formed, or concurrently during its formation, the butyric acid moiety is introduced, typically via N-alkylation or N-acylation. N-alkylation of a pre-formed benzimidazole ring is a common strategy to introduce substituents at the nitrogen atoms. lookchem.comresearchgate.net
For the synthesis of this compound, this would involve reacting benzimidazole with a suitable alkylating agent containing a four-carbon chain with a carboxylic acid or ester group, such as 4-bromobutanoic acid or its ethyl ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in an organic solvent like acetone (B3395972) or dimethylformamide (DMF). lookchem.comresearchgate.netgoogle.com Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction. researchgate.net
The mechanism of N-alkylation involves the deprotonation of the N-H group of the benzimidazole by the base to form a benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. researchgate.net
It's important to note that N-alkylation of unsymmetrical benzimidazoles can lead to a mixture of regioisomers, as the two nitrogen atoms in the imidazole ring can have different reactivities. nih.gov The position of substitution can be influenced by factors such as the nature of the substituents on the benzimidazole ring and the reaction conditions. ias.ac.in
One-Pot Synthesis Techniques and Process Optimization
To improve efficiency, reduce waste, and simplify procedures, one-pot synthesis techniques have been developed for benzimidazole derivatives. nih.govsioc-journal.cnrsc.org These methods combine multiple reaction steps into a single process without isolating intermediates.
For instance, a one-pot, three-component reaction involving an o-phenylenediamine, an aldehyde, and a source of the butyric acid side chain could be envisioned. Such multicomponent reactions (MCRs) are highly desirable in medicinal chemistry for generating libraries of compounds for screening. An efficient one-pot synthesis of benzimidazole derivatives has been developed using an iron(III) porphyrin catalyst, which proceeds via a domino C-N bond formation and cyclization of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov
Process optimization often involves screening different catalysts, solvents, and reaction conditions to maximize yield and selectivity while minimizing reaction time. For example, the use of ultrasonic irradiation in the presence of a reusable nano-catalyst like ZnFe2O4 has been shown to significantly shorten reaction times and improve yields for the synthesis of substituted benzimidazoles. ichem.md
Novel Approaches in Synthetic Design and Development
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the synthesis of benzimidazole derivatives.
Application of Green Chemistry Principles in Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijarsct.co.inchemmethod.com In the context of benzimidazole synthesis, this has led to the exploration of alternative solvents, catalysts, and energy sources.
The use of water as a solvent is a key aspect of green chemistry. rsc.org Water-assisted tandem N-alkylation-reduction-condensation processes have been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org Ionic liquids, such as [bmim][BF₄], have also been used as both a green solvent and a catalyst, eliminating the need for toxic metal catalysts and simplifying product isolation. jsynthchem.com
Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times from hours to minutes and improve yields. eijppr.com Solvent-free reaction conditions, where the reactants are ground together, sometimes with a solid support like silica (B1680970) gel, also represent a greener alternative to traditional solvent-based methods. mdpi.com
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. These principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. ijarsct.co.inchemmethod.com
Catalyst Development for Enhanced Reaction Efficiency
The development of novel and efficient catalysts is a major focus in modern organic synthesis. For benzimidazole synthesis, a wide range of catalysts have been explored to improve reaction rates, yields, and selectivity. mdpi.comrsc.org
Lewis acids, such as ZrCl₄, have been shown to be highly effective catalysts for the synthesis of benzimidazole derivatives at room temperature. mdpi.com Nanomaterial catalysts, including nano-Fe₂O₃ and zinc sulfide (B99878) nanoparticles, offer advantages such as high efficiency, aqueous reaction medium compatibility, and recyclability. nih.govrsc.org
Heterogeneous catalysts, like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) and montmorillonite (B579905) K10, are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse, which is both economically and environmentally beneficial. rsc.orgpreprints.orgrsc.org
Furthermore, the development of catalysts that enable dehydrogenative coupling reactions, such as the cobalt-pincer complexes that catalyze the reaction of aromatic diamines and alcohols, provides a direct and atom-economical route to 2-substituted benzimidazoles. acs.org Research into the reaction mechanisms of these catalysts, for example, the study of copper(I)-catalyzed intramolecular N-arylation, helps in the design of more efficient catalytic systems. rsc.org
Synthesis of Key Intermediates and Precursors
The synthesis of this compound and its analogs relies on the strategic construction of key intermediates and precursors. These synthetic routes often involve the formation of the benzimidazole core, followed by the introduction or modification of the butyric acid side chain.
A common precursor for a related compound, 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, is 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. google.comjustia.com This intermediate is typically alkylated to introduce the butanoic acid moiety. One patented method involves the deprotonation of this precursor with a strong base like sodium hydride in a solvent such as dimethylformamide (DMF), followed by alkylation with ethyl 4-bromobutyrate. The resulting ester is then hydrolyzed to the carboxylic acid. google.comjustia.com An alternative one-pot synthesis condenses methyl-4-chloro butyrate (B1204436) with the same benzimidazolone precursor in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (B87167) (DMSO). google.comjustia.com Subsequent hydrolysis and acidification yield the final product with high purity and yield. google.comjustia.com
Another approach involves the synthesis of N-substituted benzimidazoles. For instance, the synthesis of 4-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)butanoic acid has been reported. mdpi.com The synthesis of related N-Mannich bases of benzimidazole derivatives has also been explored, which can serve as versatile intermediates for further modification. core.ac.uk
The preparation of bendamustine, a nitrogen mustard derivative of benzimidazole, provides further insight into the synthesis of related butanoic acid precursors. google.com The synthesis starts from 2-fluoro-5-nitroaniline, which is converted in several steps to 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid. google.com This nitro-substituted intermediate is a key precursor which is then esterified and subsequently reduced to the corresponding amino derivative, allowing for further functionalization. google.com
The table below summarizes various synthetic strategies for key intermediates.
| Precursor/Intermediate | Starting Materials | Key Reagents and Conditions | Product | Reference |
| 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid ester | 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, ethyl 4-bromobutyrate | Sodium hydride, DMF | Ester of the title compound | google.comjustia.com |
| 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid | 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, methyl-4-chloro butyrate | Potassium carbonate, DMSO, followed by hydrolysis and acidification | 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid | google.comjustia.com |
| 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid | 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | Condensation reaction | 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid | google.com |
| N-(1H-benzimidazol-2-yl) butyramide | Methylbenzimidazol-2-yl carbamate, butyric acid | Heating at boiling point (163.5°C) for 8 hours | N-(1H-benzimidazol-2-yl) butyramide | ekb.eg |
| 4-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)butanoic acid | Not specified | Not specified | 4-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)butanoic acid | mdpi.com |
Derivatization and Structural Modification for Library Generation
The derivatization of the this compound scaffold is a key strategy for generating chemical libraries for drug discovery and other applications. These modifications can be targeted at various positions of the molecule, including the benzimidazole ring, the nitrogen atoms of the imidazole moiety, and the carboxylic acid group of the butyric acid side chain.
One common approach is the N-alkylation or N-acylation of the benzimidazole core. For example, the synthesis of 2-(piperidin-3-yl)-1H-benzimidazole analogues has been achieved through the alkylation of the benzimidazole nitrogen with various alkyl halides. rsc.org This is followed by further modifications, such as reductive amination, to introduce diverse substituents. rsc.org Similarly, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with various electrophiles can lead to a wide range of derivatives. derpharmachemica.com
The carboxylic acid functional group of the butyric acid side chain is another prime site for derivatization. Standard coupling reactions can be employed to form amides with a diverse set of amines, leading to a library of compounds with varying properties. For example, piperic acid amides have been synthesized by treating piperic acid chloride with corresponding amines in the presence of triethylamine. acs.org This strategy can be adapted to this compound to generate a library of amide derivatives.
Structural modifications can also involve more complex chemical transformations. For instance, the reaction of N-(3-(4-(1H-benzo[d]imidazol-2-ylamino)phenyl)-4-oxothiazolidin-2-yl)benzamide with chloroacetic acid leads to the formation of a thiazolidinone ring, demonstrating how the benzimidazole core can be incorporated into more complex heterocyclic systems. derpharmachemica.com
The generation of diverse libraries often involves multi-step synthetic sequences where key intermediates are functionalized in various ways. The table below outlines several derivatization strategies for generating libraries of benzimidazole-containing compounds. google.commdpi.comgoogle.com
| Parent Scaffold | Reaction Type | Reagents and Conditions | Resulting Derivatives | Reference |
| 2-(piperidin-3-yl)-1H-benzimidazole | N-Alkylation | R1CH2Br, K2CO3, DMF, 80°C | N-substituted benzimidazole analogs | rsc.org |
| Piperic acid | Amide coupling | Thionyl chloride, various amines, triethylamine, THF | Library of piperic acid amides | acs.org |
| N-(3-(4-(1H-benzo[d]imidazol-2-ylamino)phenyl)-4-oxothiazolidin-2-yl)benzamide | Cyclization | Chloroacetic acid, anhydrous potassium carbonate, dry acetone | Thiazolidinone-containing benzimidazole derivative | derpharmachemica.com |
| 1H-benzo[d]imidazole-2(3H)-thione | Reaction with electrophiles | Acetylacetone, benzalacetophenone derivatives, etc. | Pyrazole, pyrimidine, and other heterocyclic derivatives | derpharmachemica.com |
| 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | N-alkylation | Not specified | Bendamustine and related analogs | google.com |
Structural Elucidation and Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Compound Confirmation
Spectroscopy provides fundamental information about the molecular structure, bonding, and atomic composition of a compound. For 3-Benzoimidazol-1-yl-butyric acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis is employed to build a comprehensive structural profile.
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected signals for this compound would include distinct regions for the aromatic benzimidazole (B57391) protons and the aliphatic butyric acid side chain protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. yale.edu
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, which appears significantly downfield (typically >170 ppm), along with signals for the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the butyric acid chain. yale.edumdpi.com
| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175-181 |
| Benzimidazole Aromatic (Ar-H) | ~7.2 - 8.2 (multiplets) | ~110 - 145 |
| Benzimidazole (N-CH-N) | ~8.0 - 8.5 (singlet) | ~140 - 150 |
| Butyric Acid (N-CH) | ~4.5 - 5.0 (multiplet) | ~45 - 55 |
| Butyric Acid (-CH₂) | ~2.5 - 3.0 (multiplet) | ~35 - 40 |
| Butyric Acid (-CH₃) | ~1.2 - 1.5 (doublet) | ~15 - 20 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of both the carboxylic acid and benzimidazole moieties. researchgate.net The O-H bond of the carboxyl group results in a very broad absorption band, while the C=O bond gives a strong, sharp absorption. researchgate.netamazonaws.com
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 2960 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 (strong) |
| C=N and C=C Stretch | Benzimidazole Ring | 1500 - 1650 |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 |
| O-H Bend (wag) | Carboxylic Acid | 900 - 960 (broad) |
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₂O₂), the molecular weight is 204.23 g/mol . chemicalmanufacturers.inlabshake.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 204. docbrown.info The fragmentation pattern can help confirm the structure; for instance, cleavage of the butyric acid side chain is a predictable fragmentation pathway. docbrown.infonist.gov
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₁H₁₂N₂O₂]⁺ | 204 | Molecular Ion (M⁺) |
| [C₁₀H₁₁N₂O]⁺ | 187 | Loss of -OH |
| [C₇H₇N₂]⁺ | 119 | Benzimidazole fragment after side-chain cleavage |
| [C₄H₇O₂]⁺ | 87 | Butyric acid side-chain fragment |
| [C₇H₆N₂]⁺ | 118 | Stable benzimidazole cation |
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should align closely (typically within ±0.4%) with the calculated theoretical values to confirm the compound's elemental composition and purity. mdpi.comresearchgate.net
| Element | Molecular Formula: C₁₁H₁₂N₂O₂ | Theoretical Mass % |
|---|---|---|
| Carbon (C) | 132.11 | 64.69% |
| Hydrogen (H) | 12.10 | 5.92% |
| Nitrogen (N) | 28.02 | 13.72% |
| Oxygen (O) | 32.00 | 15.67% |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in chemical analysis. mdpi.com It can be used for qualitative and quantitative analysis, purity assessment, and for the purification of compounds on a larger scale (preparative HPLC).
Analytical HPLC: For purity assessment, a small sample of this compound is injected into the HPLC system. A pure compound should ideally yield a single, sharp peak in the resulting chromatogram under various mobile phase conditions. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for analyzing compounds of this nature. researchgate.net
Preparative HPLC: This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. It is a valuable method for purifying the target compound to a high degree, which is often required for subsequent biological or characterization studies.
Chiral HPLC: Since this compound possesses a chiral center at the third carbon of the butyric acid chain, it exists as a pair of enantiomers. Chiral HPLC, which employs a chiral stationary phase (CSP), is necessary to separate these enantiomers. nih.gov This separation is critical as enantiomers can have different biological activities. Polysaccharide-based columns are frequently used for this purpose. mdpi.comnih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely utilized laboratory technique for monitoring the progress of chemical reactions involving benzimidazole derivatives. ijcrt.org Its application is crucial for qualitatively tracking the conversion of starting materials into final products, helping to determine reaction completion and identify the presence of intermediates or impurities. ijpsm.comresearchgate.net
In the synthesis of compounds from the benzimidazole family, TLC is performed on a stationary phase, typically a glass or aluminum plate coated with silica (B1680970) gel G. ijcrt.orgijpsm.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase (solvent system). As the solvent mixture ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.
By comparing the Retention factor (Rƒ) values of the spots on the chromatogram to those of the starting materials, chemists can visualize the disappearance of reactants and the emergence of the product spot. ijpsm.com Visualization of the separated spots is commonly achieved using methods such as exposure to ultraviolet (UV) light or staining with agents like iodine vapor or p-anisaldehyde solution followed by heating. ijpsm.comnih.gov The selection of an appropriate eluent system is critical for achieving clear separation, and various solvent mixtures have been successfully employed for the analysis of benzimidazole derivatives. ijpsm.comnih.govresearchgate.net
Below is a table summarizing typical TLC conditions used in the synthesis and purification of various benzimidazole derivatives.
| Reaction / Compound Class | Stationary Phase | Mobile Phase (Eluent System) | Visualization Method |
| Synthesis of 1,2-disubstituted benzimidazoles | Silica Gel G | Ethyl Acetate : n-Hexane (6:4 v/v) | Iodine Chamber ijpsm.com |
| Synthesis of 1,2-disubstituted benzimidazoles | Silica Gel G | Toluene : Acetone (B3395972) (8:2 v/v) | Iodine Chamber ijpsm.com |
| Synthesis of substituted benzimidazole derivatives | Silica Gel 60 | Ethyl Acetate : n-Hexane (3:5 v/v) | UV Lamp & p-anisaldehyde stain nih.gov |
| Synthesis of 2-(1-amino benzyl) benzimidazole | Silica Gel | Ethyl Acetate : n-Hexane : Methanol | Not Specified researchgate.net |
Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)
While specific crystallographic data for this compound is not prominently available in published literature, single-crystal X-ray diffraction is a powerful and definitive technique used to elucidate the three-dimensional solid-state structures of its derivatives. researchgate.netnih.gov This analytical method provides precise measurements of bond lengths, bond angles, and torsion angles, offering unambiguous confirmation of molecular structure and stereochemistry. researchgate.net
For instance, studies on various substituted benzimidazoles have detailed how different functional groups influence the crystal packing arrangement, leading to the formation of distinct structural motifs like dimers and one-dimensional chains. researchgate.netnih.govresearchgate.net The analysis provides invaluable insight into the molecule's conformation and the non-covalent forces that define its solid-state properties.
The table below presents crystallographic data for several reported benzimidazole derivatives, illustrating the application of this technique to the compound class.
| Compound Derivative | Crystal System | Space Group | Key Structural Findings |
| A novel benzimidazole salt derivative (2a) | Monoclinic | P2₁/c | Structure stabilized by weak intra- and intermolecular C–H⋯Cl hydrogen bonds. nih.gov |
| A novel benzimidazole salt derivative (2b) | Triclinic | P -1 | Structure confirmed by single-crystal X-ray diffraction. nih.gov |
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Not Specified | Not Specified | The benzimidazole ring system is inclined to the benzene (B151609) ring by 78.04 (10)°. The crystal structure features O—H⋯N and C—H⋯O hydrogen bonding. researchgate.net |
| 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole | Not Specified | Not Specified | The benzimidazole core is planar; C—H⋯N hydrogen bonds link molecules to form centrosymmetric dimers. researchgate.netsemanticscholar.org |
| 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole | Not Specified | Not Specified | The benzimidazole unit is almost planar; C—H⋯F hydrogen bonds and weak C—H⋯π interactions create a three-dimensional architecture. researchgate.netsemanticscholar.org |
Theoretical and Computational Investigations of 3 Benzoimidazol 1 Yl Butyric Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energetic stability. Such analyses are crucial for predicting the reactivity and spectroscopic characteristics of 3-Benzoimidazol-1-yl-butyric acid.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can be employed to optimize the molecule's three-dimensional geometry and predict a variety of its properties. researchgate.net
These studies can determine key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic properties like dipole moment and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies used to predict chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov Analysis of analogous benzimidazole (B57391) derivatives shows that substitutions on the ring system can modulate this gap. researchgate.net From these energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. thaiscience.info |
This interactive table summarizes key descriptors derivable from HOMO and LUMO energies, which are central to predicting a molecule's reactivity.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are essential in drug discovery for predicting how a ligand like this compound might bind to a protein target and how stable that interaction would be.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.my In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.gov
The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. ukm.my For benzimidazole-containing compounds, common biological targets investigated via docking include enzymes like protein kinases (e.g., EGFR), beta-tubulin, and microbial enzymes such as DNA gyrase. ukm.mynih.gov The results are typically reported as a binding energy or docking score, where a more negative value indicates a more favorable interaction. nih.gov
Table 2: Potential Protein Targets for Docking Studies of Benzimidazole Derivatives
| Protein Target | PDB ID (Example) | Associated Disease/Function |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 3VJO | Cancer |
| Beta-Tubulin | 1SA0 | Fungal Infections, Cancer, Helminth Infections nih.gov |
| DNA Gyrase Subunit B | 5L3J | Bacterial Infections |
| Pin1 (Peptidylprolyl isomerase) | 3TCF | Cancer, Alzheimer's Disease nih.gov |
This interactive table lists potential protein targets for which benzimidazole derivatives have been studied, suggesting possible applications for this compound.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, generated from a docking study, can provide valuable insights into the stability and dynamics of the binding. nih.gov
Prediction of Chemical Behavior and Reaction Pathways
Computational methods are also valuable for predicting the general chemical behavior and potential reaction pathways of a molecule. For this compound, this involves leveraging insights from quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, is a primary tool for this purpose. It highlights the regions of a molecule most susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atoms of the benzimidazole ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for protonation or interaction with electrophiles. Positive potential (blue areas) would be expected around the acidic proton of the carboxyl group and the N-H proton of the imidazole (B134444) ring, marking them as sites for nucleophilic attack or deprotonation. researchgate.netnih.gov
Furthermore, the structure of this compound suggests several potential reaction pathways. The carboxylic acid moiety can undergo typical reactions such as esterification or amide bond formation. The benzimidazole ring system also has characteristic reactivity; for instance, the secondary amine (N-H) in the imidazole ring can be alkylated or acylated. nih.gov Computational studies can help predict the feasibility and kinetics of these potential reactions by calculating transition state energies.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Investigation of Biological Activities in Vitro and Mechanistic Studies of 3 Benzoimidazol 1 Yl Butyric Acid Derivatives
Evaluation of Anticancer Potential in Cell Line Models
The anticancer properties of 3-Benzoimidazol-1-yl-butyric acid and its derivatives are a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cells through both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) mechanisms.
Cytostatic and Cytotoxic Assays on Cancer Cell Lines
Derivatives of benzimidazole (B57391), a core component of the studied compound, have demonstrated notable cytotoxic effects across a range of human cancer cell lines. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown potent activity against breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines, with their effectiveness being comparable to the established chemotherapy drug, doxorubicin. nih.govmdpi.com Similarly, other benzimidazole compounds have exhibited significant cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines. d-nb.info
The cytotoxic potential of these derivatives often varies depending on the specific chemical modifications and the cancer cell line being tested. For example, a study on various benzimidazole derivatives found that one compound was particularly effective against the A549 lung cancer cell line. nih.gov Another investigation highlighted a benzimidazole-acridine derivative that showed strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells. d-nb.info Research has also identified a benzimidazole derivative, compound 4f, which displayed broad cytotoxic activity against a panel of 60 human cancer cell lines, including those from leukemia, melanoma, ovarian, prostate, breast, colon, central nervous system (CNS), and non-small cell lung cancers. nih.gov This compound was particularly effective against the SNB-75 CNS cancer cell line. researchgate.net
Interactive Table: Cytotoxic Activity of Benzimidazole Derivatives on Various Cancer Cell Lines
Investigation of Apoptotic Pathways and Cell Cycle Modulation
The anticancer activity of benzimidazole derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cells. nih.govmdpi.com
The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its pathway is a key target in cancer therapy. frontiersin.orgnih.gov While wild-type p53 can initiate cell death in response to cellular stress, many cancers have mutated p53. nih.govresearchgate.net Some benzimidazole derivatives have been investigated for their potential to modulate p53-dependent signaling pathways. For example, the compound BZD9L1 was predicted to exert cell death in colorectal cancer cells by modulating p53-dependent pathways. nih.gov Butyric acid, a component of the parent compound, has been shown to induce cell differentiation and increase p53 and p21 levels, suggesting it affects cancer cells by inhibiting histone deacetylase (HDAC). acs.org
Furthermore, some benzimidazole derivatives can induce cell cycle arrest at different phases. For example, one study showed that a derivative induced G2/M phase arrest and apoptosis in HL60 leukemia cells. nih.gov Another benzodiazepine (B76468) derivative was found to suppress cell cycle progression in the G2/M phase and induce apoptosis in HepG2 cancer cells by increasing the expression of pro-apoptotic proteins like Caspase 3 and BAX, while decreasing the anti-apoptotic protein Bcl-2. researchgate.net
Molecular Target Identification and Validation in Cancer Research
Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more effective cancer therapies.
Protein kinases are key regulators of cellular processes, and their inhibition is a major strategy in cancer treatment. nih.gov Benzimidazole derivatives have been identified as potent inhibitors of various kinases. researchgate.net
PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer. nih.gov Benzimidazole derivatives have been developed as inhibitors of this pathway, with some showing selectivity for specific PI3K isoforms like PI3Kβ. google.com
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed, can lead to cancer cell proliferation. ekb.eg Certain benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against EGFR. nih.govmdpi.com
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. wjgnet.com Some benzimidazole derivatives have been identified as multi-target inhibitors that act on VEGFR-2, EGFR, and PDGFR. nih.gov
c-Met and TIE-2: These are other important tyrosine kinase receptors involved in tumor growth and angiogenesis. wjgnet.commdpi.com
CDK: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. In silico studies have shown that benzimidazole derivatives have the potential to inhibit CDK4. nih.gov
Interactive Table: Kinase Inhibition by Benzimidazole Derivatives
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. acs.org Inhibition of these enzymes can lead to cancer cell death. Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I. nih.govsemanticscholar.org For example, a study of three 1H-benzimidazole derivatives found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition of mammalian topoisomerase I. nih.govsemanticscholar.org Other research has synthesized benzimidazole-acridine derivatives that function as topoisomerase I inhibitors and promote apoptosis in K562 cells. nih.gov
Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. nih.gov The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). frontiersin.org The HIF-1 pathway is therefore an attractive target for cancer therapy. nih.gov A novel benzimidazole analogue, AC1-004, has been identified as an inhibitor of the HIF-1 pathway. nih.govresearchgate.net This compound was found to inhibit the accumulation of hypoxia-induced HIF-1α in various cancer cells and down-regulated HIF-1 target genes like VEGF, suggesting its potential to inhibit angiogenesis. nih.govresearchgate.net The mechanism of action for AC1-004 involves regulating the stability of HIF-1α through the Hsp90-Akt pathway, leading to its degradation. nih.govresearchgate.net
Androgen Receptor (AR) Binding Function Inhibition
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Benzimidazole derivatives have been identified as effective AR antagonists. nih.gov Research has focused on developing compounds that target alternative sites on the AR, beyond the traditional androgen binding pocket, to overcome resistance mechanisms. One such site is the surface pocket known as Binding Function 3 (BF3). wu.ac.thresearchgate.net
Scientists have synthesized and developed a series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives as inhibitors that directly target the BF3 site. wu.ac.thresearchgate.net This binding induces a conformational change in the receptor, disrupting its normal function. nih.gov Studies have demonstrated that the sulfur atom within these benzimidazole derivatives is critical for their binding affinity and inhibitory activity against the AR. nih.gov The development of these BF3 ligands has shown significant antiandrogen potency in various prostate cancer cell lines, including those resistant to existing therapies. wu.ac.thresearchgate.net
Assessment of Antimicrobial Properties (Antibacterial and Antifungal)
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing both antibacterial and antifungal effects. researchgate.net The versatility of the benzimidazole structure allows for the synthesis of numerous derivatives with significant potency against various microbial strains. These compounds represent a promising avenue for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. nih.govresearchgate.net
The antibacterial potential of benzimidazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated their efficacy by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
One study synthesized a series of benzimidazole derivatives based on p-aminobenzoic acid and tested their activity against several pathogens, including Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. The results showed good bactericidal activity, with some compounds exhibiting higher potency than the reference drug ampicillin. nih.gov Similarly, other research has confirmed the activity of various benzimidazole derivatives against Bacillus subtilis. researchgate.net The table below summarizes the in vitro antibacterial efficacy of selected benzimidazole derivatives against key bacterial strains from various studies.
The antifungal properties of this compound and its related compounds are well-documented. researchgate.netnih.govmdpi.com These derivatives have been tested against a variety of fungal pathogens, including multiple species of Candida and Aspergillus, which are common causes of human infections. nih.govmdpi.com
Research has shown that certain alkylbenzimidazole derivatives are particularly effective, exhibiting potent activity even against fungal strains that have developed resistance to established drugs like fluconazole. mdpi.com For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated significant antifungal effects. mdpi.com The table below highlights the in vitro antifungal efficacy of various benzimidazole derivatives against different fungal species.
The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential microbial processes. Molecular docking studies have helped elucidate the probable mechanisms of action. For their antibacterial activity, one proposed mechanism is the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). jmpas.com MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Its inhibition disrupts cell wall formation, leading to bacterial cell death.
In the context of antifungal activity, benzimidazole derivatives are thought to act by inhibiting lanosterol (B1674476) 14α-demethylase (also known as CYP51). jmpas.com This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. jmpas.com
Exploration of Anti-inflammatory Effects
In addition to their antimicrobial and anticancer activities, benzimidazole derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key mediators of this process. The ability of benzimidazole compounds to inhibit these enzymes makes them attractive candidates for the development of new anti-inflammatory drugs. researchgate.netekb.eg
The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. researchgate.netnih.gov Similarly, the 5-lipoxygenase (5-LOX) pathway produces leukotrienes, which are also potent inflammatory mediators.
Several studies have synthesized and evaluated benzimidazole derivatives for their ability to inhibit these enzymes. Research has identified novel benzimidazole derivatives that exhibit selective inhibition of COX-2, which is an attractive property as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov For example, certain synthesized molecules showed potent in vitro COX-2 inhibition with IC50 values as low as 0.13 µM. nih.gov Furthermore, other studies have reported on benzimidazole derivatives that demonstrate dual inhibition of both COX and LOX pathways. researchgate.netekb.eg For instance, certain 2-(4-cyanophenyl)-6-methyl-1H-benzimidazole-4-carboxamide derivatives have shown strong inhibition of LOX with IC50 values in the low micromolar range. ekb.eg This dual inhibition is a promising strategy for developing more comprehensive anti-inflammatory therapies.
Other Reported Biological Interactions at the Molecular and Cellular Level
Beyond the well-documented activities of this compound derivatives, in vitro and mechanistic studies have unveiled interactions with several other key biological targets at the molecular and cellular level. These investigations have primarily focused on the compound's potential to modulate the function of various receptors, including those for important neurotransmitters. The following sections detail the research findings related to its effects on the Gamma-Amino Butyric Acid (GABA) receptor, the 5-HT3 receptor, and the Neuropeptide Y Y1 receptor.
Gamma-Amino Butyric Acid (GABA) Receptor Agonism
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, has been a subject of investigation for the therapeutic potential of various compounds. Research into benzimidazole derivatives has explored their capacity to interact with GABA receptors. A 2023 study described the synthesis and evaluation of dual-target molecules designed to interact with both the serotonin (B10506) 5-HT6 receptor and the GABA-A receptor. acs.org Within this series, several benzimidazole-based compounds demonstrated notable affinity for the GABA-A receptor. For instance, a hybrid compound incorporating a GABA ester moiety displayed a binding affinity (Ki) of 147.0 ± 12.7 nM for the muscimol (B1676869) site of the GABA-A receptor. acs.org Another derivative in the same study showed a Ki of 184.0 ± 4.0 nM. acs.org These compounds were found to act as weak partial agonists, inducing an increase in ion current that was a fraction of that produced by the natural agonist, GABA. acs.org
In a separate line of research, scientists synthesized a series of N-heterocyclic analogues of GABA, including 4-(1H-benzo[d]imidazol-1-yl)butanoic acid, a structurally related compound. mdpi.com This research focused on the synthesis and in silico evaluation of these compounds as GABAB receptor agonists. While detailed in vitro binding affinities were not the primary focus of the publication, the successful synthesis and characterization of these benzimidazole-containing butanoic acid structures lay the groundwork for further investigation into their GABA receptor activity. mdpi.com
Table 1: In Vitro GABA-A Receptor Binding Affinities of Selected Benzimidazole Derivatives
| Compound | Receptor | Binding Affinity (Ki) [nM] | Assay Type | Source |
|---|---|---|---|---|
| Benzimidazole-GABA Hybrid 1 | GABA-A | 147.0 ± 12.7 | Radioligand Binding Assay | acs.org |
| Benzimidazole-GABA Hybrid 2 | GABA-A | 184.0 ± 4.0 | Radioligand Binding Assay | acs.org |
Note: The compounds listed are derivatives from broader benzimidazole series, investigated for their interaction with GABA receptors.
5-HT3 Antagonism
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. The structural features of benzimidazole derivatives have prompted investigations into their potential as 5-HT3 receptor antagonists.
Research has demonstrated that certain benzimidazole derivatives are potent antagonists of the 5-HT3 receptor. One study focused on a series of newly synthesized benzimidazole derivatives and evaluated their activity both in vitro and in vivo. nih.gov These compounds proved to be effective 5-HT3 receptor antagonists, with potencies comparable to the established antagonist, ondansetron. nih.gov Another study investigating 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, which are structurally related, reported on their 5-HT3 receptor antagonist effects in isolated guinea pig colon. nih.gov The findings revealed that these compounds produced a concentration-dependent inhibition of the effects of serotonin. The antagonist potency was quantified using pA2 values, which is a measure of the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist. For instance, the compound YM114 exhibited a pA2 value of 9.08 against serotonin. nih.gov This study also highlighted the stereochemical importance for receptor affinity, with the R-isomers being significantly more potent than the S-isomers. nih.gov
Table 2: In Vitro 5-HT3 Receptor Antagonist Activity of Selected Tetrahydro-1H-benzimidazole Derivatives
| Compound | Agonist | pA2 Value | Test System | Source |
|---|---|---|---|---|
| YM114 | 5-HT | 9.08 | Isolated Guinea Pig Colon | nih.gov |
| YM114 | 2-Me-5-HT | 8.88 | Isolated Guinea Pig Colon | nih.gov |
| YM-26103-2 | 5-HT | 8.27 | Isolated Guinea Pig Colon | nih.gov |
| YM-26103-2 | 2-Me-5-HT | 8.19 | Isolated Guinea Pig Colon | nih.gov |
| YM-26308-2 | 5-HT | 8.58 | Isolated Guinea Pig Colon | nih.gov |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Neuropeptide Y Y1 Receptor Antagonism
The Neuropeptide Y (NPY) Y1 receptor is implicated in a variety of physiological processes and is a target for the development of new therapeutics. The benzimidazole scaffold has been successfully utilized to develop potent and selective NPY Y1 receptor antagonists.
A study detailing the structure-activity relationship of a series of diaminoalkyl substituted benzimidazoles identified compounds with high affinity for the Y1 receptor. nih.gov Through systematic modifications of the benzimidazole structure, researchers were able to significantly enhance binding affinity. The most potent compound in this series, compound 21, exhibited a Ki value of 0.052 nM. nih.gov Another investigation into 2-[(4-chlorophenoxy)methyl]-benzimidazoles also yielded potent NPY Y1 receptor antagonists. acs.org In this series, the introduction of a second aminoalkyl group led to a dramatic increase in potency, with one derivative, BI 56, demonstrating a Ki of 0.0017 µM (1.7 nM). acs.org The antagonist activity of these compounds was confirmed by their ability to reverse NPY-induced effects in a cyclic AMP assay. acs.org These studies underscore the potential of the benzimidazole framework in designing high-affinity ligands for the NPY Y1 receptor.
Table 3: In Vitro Binding Affinities of Selected Benzimidazole Derivatives for the Neuropeptide Y Y1 Receptor
| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Source |
|---|---|---|---|---|
| Compound 21 | NPY Y1 | 0.052 nM | Radioligand Binding Assay | nih.gov |
| Compound 5 (Parent) | NPY Y1 | >80-fold lower affinity than Compound 21 | Radioligand Binding Assay | nih.gov |
| BI 56 | NPY Y1 | 1.7 nM (0.0017 µM) | Radioligand Binding Assay | acs.org |
Note: Ki represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
In Vitro Metabolic Profiling and Biotransformation Pathways in Research Models
Enzymatic Metabolism Studies Using Subcellular Fractions (e.g., Human Liver Microsomes, S9 fractions)
To investigate the metabolic fate of a compound like 3-Benzoimidazol-1-yl-butyric acid, researchers primarily use subcellular fractions of the liver, the main site of drug metabolism. nih.gov The two most common fractions are human liver microsomes (HLM) and S9 fractions. bioivt.com
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hrbioivt.com HLMs are a standard tool to assess the initial oxidative metabolism of a compound. nih.gov
S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. nih.gov This fraction contains both microsomal and cytosolic enzymes, which means it can be used to study both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. nih.govoecd.org To facilitate these reactions, cofactors such as NADPH for Phase I enzymes and UDPGA, PAPS, and GSH for Phase II enzymes are added to the incubation mixture. oecd.org
The general procedure involves incubating the test compound with either HLMs or S9 fractions in a buffered solution containing the necessary cofactors. nih.gov The reaction is typically stopped at various time points, and the mixture is analyzed to determine the rate of disappearance of the parent compound and the formation of metabolites. srce.hr
Identification of Putative Metabolites
Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the metabolites formed. nih.gov For a compound with the structure of this compound, several metabolic pathways can be hypothesized.
Based on the metabolism of other benzimidazole-containing compounds, two of the most probable metabolic pathways are hydroxylation and dealkylation. nih.govnih.gov
Hydroxylation: This is a common Phase I reaction catalyzed by CYP enzymes, where a hydroxyl group (-OH) is added to the molecule. wikipedia.org For this compound, hydroxylation could occur on the benzimidazole (B57391) ring or the butyric acid side chain. Aromatic hydroxylation is a major metabolic route for many compounds. nih.gov
N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom and is also a primary metabolic pathway for many drugs. nih.govnih.gov In the case of this compound, this could potentially occur at the linkage between the benzimidazole ring and the butyric acid chain, although this is less common than dealkylation of a terminal alkyl group. For other benzimidazole derivatives, N-dealkylation is a known metabolic route. nih.gov
Table 1: Hypothetical Metabolites of this compound
| Putative Metabolite | Metabolic Pathway |
| Hydroxylated benzimidazole derivative | Aromatic Hydroxylation |
| Hydroxylated butyric acid derivative | Aliphatic Hydroxylation |
| Dealkylated benzimidazole | N-Dealkylation |
Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes like CYP2D6, CYP2B6, CYP2C8)
Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation. This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. if-pan.krakow.pl This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM assays. nih.govnih.gov
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov The most important isoforms in drug metabolism belong to the CYP1, CYP2, and CYP3 families. nih.gov
CYP2D6: This enzyme is involved in the metabolism of approximately 25% of clinically used drugs. wikipedia.orgpharmgkb.org It is known for its high degree of genetic polymorphism, which can lead to significant differences in drug metabolism rates among individuals. wikipedia.orgmdpi.com
CYP2B6: While initially thought to be a minor enzyme, CYP2B6 is now known to metabolize up to 10-12% of commercially available drugs. nih.govbiomedpharmajournal.org It is involved in the metabolism of important drugs like the antiretroviral efavirenz (B1671121) and the anticancer drug cyclophosphamide. nih.govbiomedpharmajournal.org
CYP2C8: This enzyme is highly expressed in the liver and metabolizes a growing list of substrate drugs, including paclitaxel (B517696) and pioglitazone. nih.gov
To identify the responsible enzymes, the compound would be incubated with individual, recombinantly expressed CYP isoforms. The isoforms that show the highest rate of metabolite formation are considered the primary metabolizing enzymes. nih.gov
Table 2: Potential Role of Specific CYP Enzymes in the Metabolism of this compound
| Enzyme | Potential Role | Rationale |
| CYP2D6 | Metabolizer of the compound | Known to metabolize a wide range of xenobiotics, including nitrogen-containing compounds. wikipedia.org |
| CYP2B6 | Metabolizer of the compound | Involved in the metabolism of various drugs, including those with heterocyclic structures. nih.gov |
| CYP2C8 | Metabolizer of the compound | Known to metabolize acidic drugs and other complex molecules. nih.gov |
| CYP3A4/5 | Metabolizer of the compound | The most abundant CYP enzymes in the liver, responsible for metabolizing about 50% of drugs. Often involved in hydroxylation and N-dealkylation reactions. if-pan.krakow.plnih.gov |
Implications of In Vitro Metabolism for Compound Stability in Research Systems
The results from in vitro metabolism studies have significant implications for the early stages of drug development. srce.hr
Metabolic Stability: The rate at which a compound is metabolized in vitro (often expressed as intrinsic clearance) provides an estimate of its metabolic stability. if-pan.krakow.pl A compound that is metabolized very rapidly may have a short half-life in the body, making it difficult to maintain therapeutic concentrations. srce.hr Conversely, a compound that is highly resistant to metabolism may accumulate in the body, potentially leading to toxicity. srce.hr
Prediction of In Vivo Clearance: In vitro data can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the pharmacokinetic properties of a compound in humans, such as its hepatic clearance and bioavailability. if-pan.krakow.pl
Guidance for Chemical Modification: If a compound is found to be metabolically unstable, the identification of its "metabolic soft spots" (the sites on the molecule where metabolism occurs) can guide medicinal chemists in modifying the structure to improve its stability. nih.gov For example, if hydroxylation at a specific position is the major metabolic pathway, chemists might add a fluorine atom at that position to block the reaction.
Advanced Research Perspectives and Future Directions for 3 Benzoimidazol 1 Yl Butyric Acid Research
Integration of Multi-Omics Data in Understanding Compound Interactions
The future of understanding how compounds like 3-Benzoimidazol-1-yl-butyric acid interact with biological systems lies in the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses. For instance, a network-based multi-source data integration methodology has been developed to analyze data from patient samples, which can identify differentially expressed genes, proteins, and metabolites. nih.gov This type of analysis can reveal the complex biological pathways modulated by benzimidazole (B57391) derivatives. nih.gov
An open-source analysis pipeline, PRISM-ML, demonstrates the power of combining interpretable machine learning with systems biology to analyze multi-omics data from brain samples, successfully identifying new drug repurposing opportunities. researchgate.net In the context of glioblastoma, RNA sequencing of cells treated with the benzimidazole compound flubendazole (B1672859) revealed hundreds of up- and down-regulated genes, providing a deep dive into its molecular mechanism. nih.gov By applying these multi-omics strategies to this compound, researchers can move beyond single-target interactions and understand its systemic effects, potentially uncovering novel mechanisms of action and identifying predictive biomarkers for its activity.
Development of Targeted Delivery Systems for Research Applications
A significant hurdle for many promising compounds, including benzimidazole derivatives, is achieving effective delivery to the target site. The development of advanced drug delivery systems is crucial for enhancing bioavailability and enabling controlled release. impactfactor.org For poorly water-soluble benzimidazole derivatives, lipid-based drug delivery systems (LBDDS) like self-microemulsifying drug delivery systems (SMEDDS) are being explored. bohrium.com
Recent research has focused on supersaturable SMEDDS (S-SMEDDS), which incorporate precipitation inhibitors like hydroxypropyl cellulose (B213188) to maintain higher drug concentrations in a supersaturated state, thereby improving oral absorption. bohrium.comnih.gov Studies have shown that these supersaturable systems can enhance the oral bioavailability of novel anticancer benzimidazole derivatives. nih.gov Another approach involves nanoemulsions for intravenous administration, which can solubilize poorly water-soluble active ingredients and offer sustained release profiles. ekb.eg The application of such targeted delivery technologies to this compound could significantly improve its utility in research by ensuring it reaches its biological target in a controlled and efficient manner.
Application in Novel Analytical and Bio-Sensing Platforms
The unique structural and photophysical properties of the benzimidazole scaffold make it an excellent candidate for the development of novel analytical and bio-sensing platforms. tandfonline.comresearchgate.net Benzimidazole derivatives can serve as multifunctional units in optical chemical sensors due to their electron-accepting ability, pH sensitivity, and metal-ion chelating properties. tandfonline.comresearchgate.net
Research has demonstrated the use of benzimidazole-based fluorescent sensors for the detection of metal ions like Cu2+ and Pb2+. tandfonline.com Furthermore, polyclonal antibodies have been developed that recognize benzimidazole-type fungicides like carbendazim, which can be used in immunoanalytical systems and biosensor platforms for environmental monitoring. nih.gov A label-free biosensor based on White Light Reflectance Spectroscopy (WLRS) has also been developed for the detection of benzimidazole derivatives. sciforum.net These examples highlight the potential for this compound to be incorporated into new sensing technologies, either as the recognition element itself or as a target to be detected by a specifically designed sensor.
Exploration of Emerging Biological Targets and Pathways
While benzimidazoles are known to interact with a variety of biological targets, ongoing research continues to uncover new and emerging pathways they can modulate. mdpi.com The benzimidazole scaffold has been shown to interact with targets such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and various protein kinases. nih.govmdpi.com
Recent studies on glioblastoma have shown that benzimidazole compounds like flubendazole, mebendazole, and fenbendazole (B1672488) can induce cell cycle arrest at the G2/M phase and trigger pyroptosis through the NF-κB/NLRP3/GSDMD pathway. nih.gov Another novel target is microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), an enzyme involved in inflammation and pain; potent benzimidazole inhibitors of mPGES-1 have been developed. acs.org Additionally, some benzimidazole derivatives have been identified as inhibitors of the urease enzyme, which has implications for various medical and agricultural applications. tandfonline.com The exploration of these and other emerging targets for this compound could reveal novel therapeutic applications and deepen our understanding of its biological activity.
Computational Design of Next-Generation Benzimidazole-Butyric Acid Derivatives
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are becoming indispensable tools in the design of next-generation therapeutic agents. researchgate.netui.ac.id These in silico techniques allow researchers to predict the biological activity of novel compounds and understand their interactions with target receptors at a molecular level. researchgate.netresearchgate.net
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study benzimidazole derivatives, considering steric, electrostatic, and other molecular fields to build predictive models. researchgate.netnih.gov These models help in identifying the key structural features that influence a compound's activity, guiding the synthesis of more potent and selective derivatives. ui.ac.idnih.gov For example, QSAR studies have been successfully applied to design benzimidazole derivatives as antimalarial and antibacterial agents. ui.ac.idresearchgate.net Applying these computational design strategies to this compound will enable the rational design of new analogues with improved properties, accelerating the discovery of lead compounds for further development.
Collaborative Research Opportunities in Interdisciplinary Fields
The versatility of the benzimidazole scaffold opens up numerous opportunities for collaborative research across interdisciplinary fields. impactfactor.org Beyond its well-established role in medicinal chemistry, benzimidazole derivatives are finding applications in materials science, agriculture, and environmental science. researchgate.netapacsci.com
In agriculture, benzimidazoles are used as fungicides and pesticides. researchgate.net In materials science, their unique optical properties are being exploited in the development of fluorescent sensors and functional materials for optoelectronics. tandfonline.comresearchgate.net The synthesis of benzimidazole derivatives is also benefiting from green chemistry principles, utilizing methods like microwave irradiation and solvent-free reactions to create more sustainable chemical processes. impactfactor.orgthieme-connect.com Collaborative efforts between chemists, biologists, material scientists, and environmental scientists will be key to fully exploring the potential of compounds like this compound and its derivatives in these diverse and impactful areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
